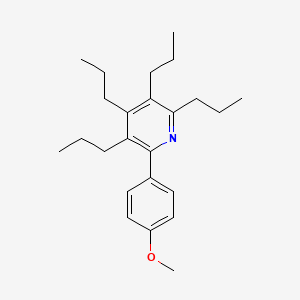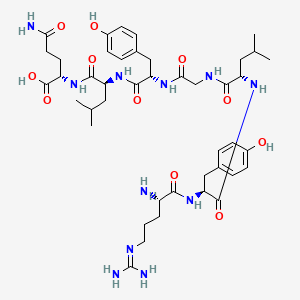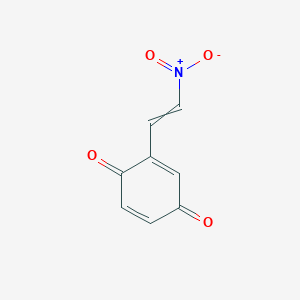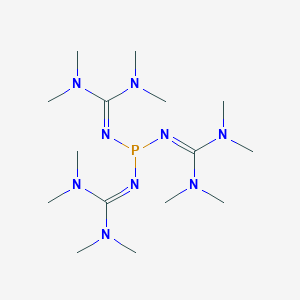![molecular formula C9H16N2O5S B14248254 N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine CAS No. 185614-65-7](/img/structure/B14248254.png)
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine is a compound that belongs to the class of N-acyl-amino acids. It is a derivative of L-cysteine, where an acetyl group is attached to the nitrogen atom and a hydroxyethyl group is linked to the sulfur atom. This compound is known for its role in the metabolism of various xenobiotic chemicals and is commonly found as a urinary metabolite in mammals, including humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a hydroxyethylating agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine has several scientific research applications, including:
Chemistry: :
Properties
CAS No. |
185614-65-7 |
|---|---|
Molecular Formula |
C9H16N2O5S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[2-(2-hydroxyethylamino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-6(13)11-7(9(15)16)4-17-5-8(14)10-2-3-12/h7,12H,2-5H2,1H3,(H,10,14)(H,11,13)(H,15,16)/t7-/m0/s1 |
InChI Key |
KWFPSDLONXMOOT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(=O)NCCO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(=O)NCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)





![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
